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molecular formula C8H10O B046079 5-Norbornene-2-carboxaldehyde CAS No. 5453-80-5

5-Norbornene-2-carboxaldehyde

Cat. No. B046079
M. Wt: 122.16 g/mol
InChI Key: AJIBZRIAUXVGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290675B2

Procedure details

The exo,exo-2,5-norbornanedicarboxaldehyde; exo,exo-2,6-norbornanedicarboxaldehyde; exo,endo-2,5-norbornanedicarboxaldehyde; exo,endo-2,6-norbornanedicarboxaldehyde; endo,endo-2,5-norbornanedicarboxaldehyde; and endo,endo-2,6-norbornanedicarboxaldehyde product (endo and exo mixture) can be prepared by a process comprising reacting acrolein and cyclopentadiene in a Diels-Alder reaction to give a 2-norbornene-5-carboxaldehyde, and hydroformylating the 2-norbornene-5-carboxaldehyde.
[Compound]
Name
exo,exo-2,5-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
exo,exo-2,6-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
exo,endo-2,5-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
exo,endo-2,6-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
endo,endo-2,5-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
endo,endo-2,6-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=[CH2:4])=[O:2].[CH:5]1[CH2:9][CH:8]=[CH:7][CH:6]=1>>[CH:6]12[CH2:5][CH:9]([CH:3]([CH:1]=[O:2])[CH2:4]1)[CH:8]=[CH:7]2

Inputs

Step One
Name
exo,exo-2,5-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
exo,exo-2,6-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
exo,endo-2,5-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
exo,endo-2,6-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
endo,endo-2,5-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
endo,endo-2,6-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a Diels-Alder reaction

Outcomes

Product
Name
Type
product
Smiles
C12C=CC(C(C1)C=O)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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